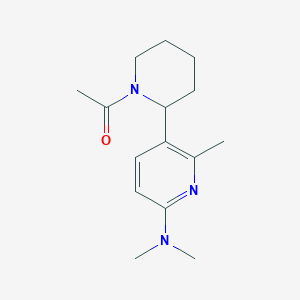![molecular formula C11H14BrNO2 B11803547 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)-N,N-dimetilmetanamina es un compuesto químico que pertenece a la clase de compuestos orgánicos conocidos como benzodioxinas. Estos compuestos se caracterizan por un anillo de benceno fusionado a un anillo de dioxina. La presencia de un átomo de bromo y un grupo dimetilmetanamina define aún más su estructura y propiedades.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)-N,N-dimetilmetanamina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-bromobenceno-1,2-diol y oxiran-2-ilmetanol.
Condiciones de reacción: La reacción se lleva a cabo en una mezcla de hidróxido de sodio (NaOH) en tetrahidrofurano (THF) y agua. La mezcla se agita a temperatura ambiente bajo una atmósfera de nitrógeno.
Procedimiento: El oxiran-2-ilmetanol se agrega por partes a la mezcla de reacción, que luego se agita a 100 °C durante 4 horas. La reacción se enfría a temperatura ambiente y se extrae con acetato de etilo (EtOAc).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. el enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando un manejo adecuado de los reactivos y la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)-N,N-dimetilmetanamina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos, como compuestos dihidro.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
1-(7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)-N,N-dimetilmetanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)-N,N-dimetilmetanamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas aún se encuentran bajo investigación, pero se cree que implica interacciones con vías de señalización celular y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- (6-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-5-il)ácido bórico
- (7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-2-il)metanol
- (7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)(2-metoxifenil)metanona
Singularidad
1-(7-Bromo-2,3-dihidrobenzo[b][1,4]dioxin-6-il)-N,N-dimetilmetanamina es única debido a su patrón de sustitución específico y la presencia del grupo dimetilmetanamina. Esta singularidad estructural puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
ITKPBICVDVNLSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC2=C(C=C1Br)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


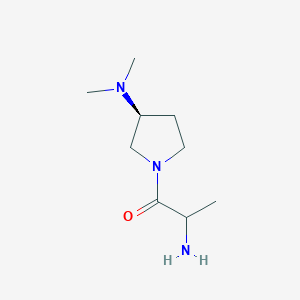


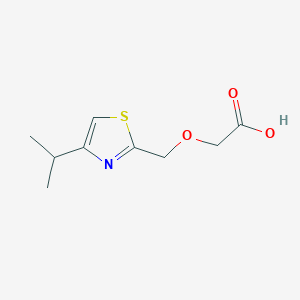
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)


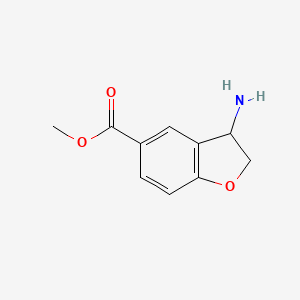

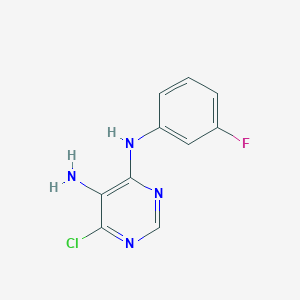

![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
